molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1348284
CAS No.: 351357-11-4
M. Wt: 227.26 g/mol
InChI Key: HGRJPRALNIGYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Photocyclisation Approaches : Studies have shown methodologies for the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This process yields 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinolines and highlights the regiochemistry influenced by para- and ortho-substituents in the starting materials (Austin et al., 2007).
  • Cyclopropanation Reactions : Another aspect of research involves the diastereoselective cyclopropanation reactions leading to the synthesis of novel cyclopropa[c]quinoline-7b-carboxylic acid and spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, demonstrating the versatility of these compounds in generating structurally diverse heterocycles (Yong et al., 2007).

Biological Activities

  • Antimicrobial Activities : Novel derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing the potential of these compounds in developing new antimycobacterial agents. This underscores the importance of structural modifications on the quinoline nucleus for enhancing biological activity (Dinakaran et al., 2008).
  • Anticancer Potential : The exploration into quinoline derivatives also extends to the search for anticancer agents. Certain quinoline-based compounds have been designed and synthesized, with preliminary studies indicating their weak or non-cytotoxicity against cancer cell lines. This research highlights the complexity of achieving effective anticancer activity and the need for further modifications to enhance efficacy (Ahmed & Daneshtalab, 2012).

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJPRALNIGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.